2-Chloro-4-(2,4-dimethylphenyl)phenol, 95%
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Overview
Description
2-Chloro-4-(2,4-dimethylphenyl)phenol, 95% (2-C4-DMPP) is an aromatic compound with a wide range of applications in the scientific and industrial fields. It is a white or colorless crystalline solid with a molecular formula of C9H10ClO. 2-C4-DMPP is used as a building block for various chemical syntheses, and is also used in the production of pharmaceuticals, pesticides, and other commercial products. In addition, 2-C4-DMPP has been studied for its potential to be used as a catalyst in organic synthesis.
Mechanism of Action
2-Chloro-4-(2,4-dimethylphenyl)phenol, 95% is an aromatic compound that is capable of forming complexes with transition metal ions. This allows it to act as a catalyst in organic synthesis. The mechanism of action involves the formation of a complex between the transition metal and 2-Chloro-4-(2,4-dimethylphenyl)phenol, 95%. This complex is then able to catalyze the reaction of organic compounds.
Biochemical and Physiological Effects
2-Chloro-4-(2,4-dimethylphenyl)phenol, 95% has been studied for its potential to be used as a catalyst in organic synthesis. It has been shown to be effective in the synthesis of various compounds, such as amides, esters, and ethers. In addition, 2-Chloro-4-(2,4-dimethylphenyl)phenol, 95% has been used in the synthesis of various pharmaceuticals, such as antifungal agents and anti-inflammatory drugs. It has also been used in the synthesis of pesticides, such as herbicides and insecticides.
Advantages and Limitations for Lab Experiments
The main advantage of using 2-Chloro-4-(2,4-dimethylphenyl)phenol, 95% in organic synthesis is its low cost and availability. It is also relatively easy to synthesize and can be used in a variety of laboratory experiments. However, there are some limitations to using 2-Chloro-4-(2,4-dimethylphenyl)phenol, 95% in organic synthesis. For example, it is not as effective as other catalysts in certain reactions. In addition, it can be toxic if not handled properly.
Future Directions
In the future, 2-Chloro-4-(2,4-dimethylphenyl)phenol, 95% could be used in the development of new catalysts for organic synthesis. It could also be used in the development of new pharmaceuticals, pesticides, and other commercial products. In addition, 2-Chloro-4-(2,4-dimethylphenyl)phenol, 95% could be used in the development of new materials for various industrial applications. Finally, 2-Chloro-4-(2,4-dimethylphenyl)phenol, 95% could be used in the development of new methods for the synthesis of organic compounds.
Synthesis Methods
2-Chloro-4-(2,4-dimethylphenyl)phenol, 95% is synthesized via a multi-step process. The first step involves the reaction of 2,4-dimethylphenol and sodium hypochlorite in aqueous solution. This reaction produces 2-chloro-4-(2,4-dimethylphenyl)phenol and sodium chloride. The second step involves the reaction of 2-chloro-4-(2,4-dimethylphenyl)phenol and sodium hydroxide in an aqueous solution. This reaction produces 2-Chloro-4-(2,4-dimethylphenyl)phenol, 95% and sodium chloride. The final step involves the purification of 2-Chloro-4-(2,4-dimethylphenyl)phenol, 95% from the reaction mixture. This is done by precipitation of 2-Chloro-4-(2,4-dimethylphenyl)phenol, 95% from the reaction mixture using an appropriate solvent.
Scientific Research Applications
2-Chloro-4-(2,4-dimethylphenyl)phenol, 95% has been studied for its potential to be used as a catalyst in organic synthesis. It has been shown to be effective in the synthesis of various compounds, such as amides, esters, and ethers. In addition, 2-Chloro-4-(2,4-dimethylphenyl)phenol, 95% has been used in the synthesis of various pharmaceuticals, such as antifungal agents and anti-inflammatory drugs. It has also been used in the synthesis of pesticides, such as herbicides and insecticides.
properties
IUPAC Name |
2-chloro-4-(2,4-dimethylphenyl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO/c1-9-3-5-12(10(2)7-9)11-4-6-14(16)13(15)8-11/h3-8,16H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEYALUDHJKOMFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=C(C=C2)O)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70685868 |
Source
|
Record name | 3-Chloro-2',4'-dimethyl[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70685868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(2,4-dimethylphenyl)phenol | |
CAS RN |
1261919-43-0 |
Source
|
Record name | 3-Chloro-2',4'-dimethyl[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70685868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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